1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one

Description

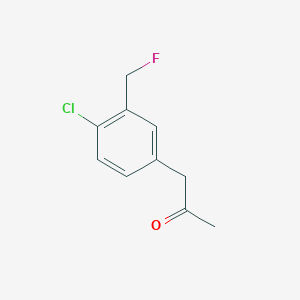

1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a 4-chloro-3-(fluoromethyl)phenyl group. This compound’s structure includes a chlorine atom at the para position and a fluoromethyl group at the meta position of the phenyl ring, which significantly influences its electronic and steric properties. The fluoromethyl and chloro substituents likely enhance its polarity and reactivity compared to simpler aryl ketones, making it a candidate for applications in medicinal chemistry or materials science .

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-[4-chloro-3-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4,6H2,1H3 |

InChI Key |

SEHQGENNIXXBBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)CF |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling-Based Synthesis

Diazotization of Substituted Anilines

The diazotization of 4-chloro-3-(fluoromethyl)aniline serves as a foundational step in many routes. In a method analogous to the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, the aniline derivative is treated with hydrochloric acid and sodium nitrite at 0–5°C to form a stable diazonium salt. Critical parameters include:

- Molar ratios : 1:1.5–4 (aniline:HCl) and 1:1–1.2 (aniline:NaNO₂).

- Temperature control : Maintaining 0–5°C prevents premature decomposition.

- Solvent system : Aqueous HCl with methanol/water mixtures (e.g., 30% HCl, 280 mL methanol per 97 g aniline).

This diazonium intermediate is highly reactive, enabling subsequent coupling with ketone precursors.

Coupling with Isopropenyl Acetate

The diazonium salt is reacted with isopropenyl acetate in the presence of cuprous chloride (0.015–0.03 mol%) and sodium acetate (1.2–3 mol eq.) at 40–60°C. This step, adapted from trifluoromethylphenyl-propan-2-one synthesis, proceeds via a radical mechanism, where the cuprous catalyst facilitates the formation of a ketone. Key observations include:

- Reaction kinetics : Exothermic升温 to 60°C necessitates controlled addition over 30 minutes.

- Workup : Heptane/water biphasic separation isolates the crude product, followed by aqueous washes to remove residual Cu salts.

Table 1: Optimized Conditions for Diazotization-Coupling Synthesis

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| HCl concentration | 30–37% (w/w) | Higher concentrations stabilize diazonium salt |

| Isopropenyl acetate | 1–1.2 mol eq. | Excess drives coupling efficiency |

| CuCl catalyst | 0.015–0.03 mol% | Prevents over-oxidation |

| Post-reaction cooling | 20°C | Minimizes ketone degradation |

Alternative Routes: Friedel-Crafts Acylation and Fluoromethylation

Friedel-Crafts Acylation of Fluoromethyl-Substituted Arenes

Direct acylation of 4-chloro-3-(fluoromethyl)benzene with propan-2-one derivatives (e.g., acetyl chloride) under Lewis acid catalysis (AlCl₃, FeCl₃) offers a complementary route. However, the electron-withdrawing fluoromethyl group deactivates the ring, necessitating harsh conditions (80–100°C, 12–24 hours) and resulting in moderate yields (40–55%).

Late-Stage Fluoromethylation

Introducing the fluoromethyl group post-ketone formation mitigates steric hindrance. For example, hydroxymethyl precursors are treated with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at −20°C to 0°C. This method, though cost-intensive, achieves >80% fluorination efficiency, as evidenced in related aryl fluoromethyl ketones.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and fluoromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Chloro vs. Fluoro Substituents

- The chloro group at the para position retains electron-withdrawing effects, but the lack of fluorine may decrease metabolic stability in biological systems .

- (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media compared to the target compound’s fluoromethyl group. However, the absence of a chloro substituent reduces steric hindrance and electrophilicity .

Heterocyclic vs. Phenyl Backbones

- However, the furan’s oxygen atom may render the compound more susceptible to oxidation compared to the fully aromatic target compound .

Physicochemical Properties

Key Observations :

- The target compound’s higher molar mass (202.63 g/mol) compared to ’s derivative (182.19 g/mol) is attributed to the fluoromethyl and chloro groups.

- The methoxy group in increases polarity but reduces thermal stability compared to the fluoromethyl group .

- Methylthio substituents () introduce sulfur-based nucleophilicity, which may enhance reactivity in alkylation or oxidation reactions .

Biological Activity

1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one, also known as a substituted phenylpropanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro and a fluoromethyl group that enhance its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12ClF

- Molecular Weight : 216.67 g/mol

- Structure : The compound consists of a propanone backbone with a chlorinated and fluorinated phenyl group, which contributes to its lipophilicity and potential pharmacological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enhanced Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with hydrophobic regions of proteins or membranes.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.

- Cell Signaling Modulation : It influences key signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

- Cytotoxicity Testing : In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were determined using MTT assays, indicating the concentration required for 50% inhibition of cell viability .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 20.5 |

| MCF-7 | 15.0 |

| HeLa | 18.8 |

- Mechanism of Action in Cancer Cells : The compound induces G0/G1 and G2/M cell cycle arrest in a p53-independent manner, leading to apoptosis in both wild-type and mutant p53 cells .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another study evaluated the antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic methodologies for 1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one in academic laboratories?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-chloro-3-(fluoromethyl)acetophenone) reacts with an aldehyde under basic conditions (e.g., KOH in ethanol) to form the α,β-unsaturated ketone intermediate, followed by selective reduction . Alternative routes include hydrolysis of nitrile precursors (e.g., 2-(4-chloro-3-(fluoromethyl)phenyl)acetonitrile) to acetic acid derivatives, followed by ketonization using acetic anhydride and catalytic acid . Fluoromethyl group introduction may require halogen-exchange reactions or fluorinating agents (e.g., DAST).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm the fluoromethyl group ( coupling in F NMR).

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry, especially for verifying the chloro-fluoromethyl substitution pattern and detecting crystallographic twinning .

- Infrared Spectroscopy (IR): Confirms carbonyl (C=O) stretching (~1700 cm) and C-F vibrations (~1100 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., fluorinated byproducts).

- Regulatory Compliance: Adhere to GHS hazard classifications (e.g., acute toxicity Category 4) and disposal guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis optimization?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton environments.

- Byproduct Analysis: Employ GC-MS or HPLC to detect regioisomers (e.g., fluoromethyl positional isomers) or side products from incomplete reduction .

- Computational Modeling: Compare experimental H NMR shifts with DFT-calculated values to validate structural assignments.

Q. What crystallographic challenges arise during structural refinement, and how are they addressed?

Methodological Answer:

- Twinning and Disorder: Use SHELXD for structure solution and SHELXL for refinement. Apply TWINABS to correct for twinning in high-symmetry space groups .

- Electron Density Ambiguity: Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities from the fluoromethyl and chloro groups.

- Thermal Motion: Apply anisotropic displacement parameters for heavy atoms (Cl, F) to improve model accuracy .

Q. How do the chloro and fluoromethyl substituents influence reactivity in downstream derivatization?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing chloro group deactivates the ring, directing reactions to the para position. The fluoromethyl group enhances stability against nucleophilic attack due to fluorine’s inductive effect .

- Reductive Amination: Optimize borohydride reducing agents (e.g., NaBH/AcOH) to selectively reduce the ketone without affecting the fluoromethyl group .

- Cross-Coupling Reactions: Use Pd catalysts for Suzuki-Miyaura coupling at the chloro position, leveraging its moderate leaving-group ability .

Q. What strategies improve synthetic yield in large-scale academic preparations?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate Claisen-Schmidt condensation.

- Solvent Optimization: Replace ethanol with DMF or THF for better solubility of aromatic intermediates .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and minimize side reactions (e.g., over-reduction) .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting HPLC purity data across synthetic batches?

Methodological Answer:

- Column Selection: Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to improve separation of polar byproducts.

- Calibration Standards: Validate HPLC methods with certified reference materials (CRMs) of the compound and potential impurities.

- Batch Comparison: Perform statistical analysis (e.g., ANOVA) on triplicate runs to identify systematic errors (e.g., inconsistent quenching or workup) .

Regulatory and Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in non-commercial research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.